molecular formula C9H9F2NO2 B3278612 2,3-difluoro-N-methoxy-N-methylbenzamide CAS No. 680610-58-6

2,3-difluoro-N-methoxy-N-methylbenzamide

Cat. No.: B3278612
CAS No.: 680610-58-6
M. Wt: 201.17 g/mol
InChI Key: JJGWLXYLNIOSOO-UHFFFAOYSA-N
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Description

2,3-Difluoro-N-methoxy-N-methylbenzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions on the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen. The molecular formula of this compound is C9H9F2NO2, and it has a molecular weight of 201.17 g/mol .

Scientific Research Applications

Pharmacokinetics and Safety

The pharmacokinetics, formulation, and safety aspects of related compounds, such as N,N-diethyl-3-methylbenzamide (DEET), are extensively studied. DEET is a widely used insect repellent, effective against various biting insects and is crucial for preventing vector-borne diseases. Studies on DEET have focused on its effectiveness, skin penetration, metabolism, and safety profile, highlighting the importance of formulation techniques in enhancing its efficacy and safety (Qiu, Jun, & McCall, 1998).

Environmental Impact and Degradation

Research on the environmental degradation of polyfluoroalkyl chemicals, which share structural similarities with the compound , has been conducted to understand their fate in the environment. These studies focus on the biodegradability of precursors to perfluoroalkyl acids, a class of compounds known for their persistence and potential toxicity. Insights into microbial degradation pathways, defluorination potential, and environmental fate of these compounds can be applicable to understanding how 2,3-difluoro-N-methoxy-N-methylbenzamide might behave in environmental settings (Liu & Avendaño, 2013).

Synthesis and Chemical Properties

The synthesis and chemical properties of related compounds, focusing on novel methods and pharmaceutical impurities, offer valuable information for the development of new compounds and understanding their potential applications. For example, research on omeprazole and its impurities has provided insights into novel synthesis processes and the importance of understanding the chemical properties of pharmaceutical compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced into the benzene ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor . The methoxy and methyl groups are then introduced via a reaction with methoxyamine and methylamine, respectively .

Industrial Production Methods: Industrial production of 2,3-difluoro-N-methoxy-N-methylbenzamide may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

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Properties

IUPAC Name

2,3-difluoro-N-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGWLXYLNIOSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C(=CC=C1)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared according to Method A step A from 2,3-difluorobenzoic acid (4.0 g, 25 mmol), N,O-dimethylhydroxylamine hydrochloride (3.4 g, 35 mmol), oxalyl chloride (2.2 mL, 25 mmol) and 6 mL of pyridine to give the title compound (4.7 g) as an oil. Used as is in the next preparation.
Name
2,3-difluorobenzoic acid
Quantity
4 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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